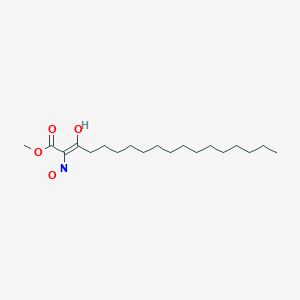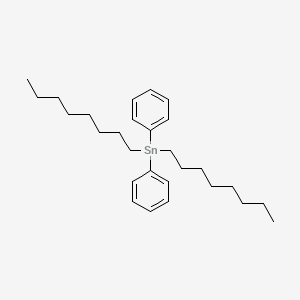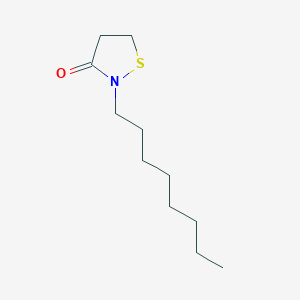
1-tert-Butoxy-2-diazonio-1-oxopent-2-en-3-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-Butoxy-2-diazonio-1-oxopent-2-en-3-olate is a chemical compound with the molecular formula C9H12N2O5. It is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-Butoxy-2-diazonio-1-oxopent-2-en-3-olate typically involves the reaction of tert-butyl alcohol with a diazonium salt under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized for yield and purity, with continuous monitoring and quality control measures in place. The compound is typically produced in batch reactors, followed by purification steps such as crystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions
1-tert-Butoxy-2-diazonio-1-oxopent-2-en-3-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The diazonium group can be substituted with other functional groups, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reactions: Substitution reactions often involve nucleophiles such as halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives.
Applications De Recherche Scientifique
1-tert-Butoxy-2-diazonio-1-oxopent-2-en-3-olate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-tert-Butoxy-2-diazonio-1-oxopent-2-en-3-olate involves its reactivity with various molecular targets. The diazonium group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new compounds. The specific pathways and molecular targets depend on the context of its use, such as in chemical synthesis or biological interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-diazonio-1,5-diethoxy-1,5-dioxopent-2-en-3-olate: Similar in structure but with different substituents, leading to variations in reactivity and applications.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Another compound with a tert-butyl group, used in different synthetic applications.
Uniqueness
1-tert-Butoxy-2-diazonio-1-oxopent-2-en-3-olate is unique due to its specific structure, which imparts distinct reactivity and properties. Its ability to undergo a wide range of chemical reactions makes it a versatile reagent in both research and industrial applications.
Propriétés
| 104034-84-6 | |
Formule moléculaire |
C9H14N2O3 |
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
tert-butyl 2-diazo-3-oxopentanoate |
InChI |
InChI=1S/C9H14N2O3/c1-5-6(12)7(11-10)8(13)14-9(2,3)4/h5H2,1-4H3 |
Clé InChI |
GKIDQSUMJNOXSY-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C(=[N+]=[N-])C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Thiophene, 2,2'-[1,1'-biphenyl]-4,4'-diylbis-](/img/structure/B14336065.png)

![4-Methyl-9-oxobicyclo[3.3.1]nonan-2-yl acetate](/img/structure/B14336106.png)




